(3-ethyl-2-fluorophenyl)methanol
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Overview
Description
(3-ethyl-2-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a benzene ring substituted with an ethyl group at the third position and a fluorine atom at the second position, with a methanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylphenol and 2-fluorobenzaldehyde.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-ethylphenylmagnesium bromide with 2-fluorobenzaldehyde. This reaction is carried out in anhydrous ether under an inert atmosphere.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products include 3-ethyl-2-fluorobenzaldehyde or 3-ethyl-2-fluorobenzophenone.
Reduction: The major product is 3-ethyl-2-fluorotoluene.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(3-ethyl-2-fluorophenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-ethyl-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
(3-ethylphenyl)methanol: Lacks the fluorine atom, resulting in different electronic properties.
(2-fluorophenyl)methanol: Lacks the ethyl group, affecting its steric and electronic properties.
(3-ethyl-4-fluorophenyl)methanol: The fluorine atom is positioned differently, leading to variations in reactivity.
Uniqueness
(3-ethyl-2-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorine substituents on the benzene ring
Properties
CAS No. |
1823560-24-2 |
---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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